molecular formula C22H20N6O B15133070 3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B15133070
M. Wt: 384.4 g/mol
InChI Key: PEFCRBCXAJANRZ-UHFFFAOYSA-N
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Description

3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrazole ring, a pyridazine ring, and a benzamide moiety, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is often synthesized by the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound.

    Coupling of Pyrazole and Pyridazine Rings: The pyrazole and pyridazine rings are coupled through a nucleophilic aromatic substitution reaction.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the amine group with benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, converting it to a dihydropyridazine derivative.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.

    Pharmaceutical Research: It serves as a lead compound for the development of new drugs targeting specific biological pathways.

    Industrial Applications: The compound is used in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It inhibits key enzymes in the inflammatory pathway, reducing the production of pro-inflammatory cytokines. In cancer pathways, it inhibits cell proliferation and induces apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)acetamide: Similar structure but with an acetamide moiety instead of benzamide.

    3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)thiobenzamide: Similar structure but with a thiobenzamide moiety.

Uniqueness

3-methyl-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is unique due to its specific combination of pyrazole, pyridazine, and benzamide moieties, which confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H20N6O

Molecular Weight

384.4 g/mol

IUPAC Name

3-methyl-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide

InChI

InChI=1S/C22H20N6O/c1-15-4-3-5-17(14-15)22(29)24-19-8-6-18(7-9-19)23-20-10-11-21(26-25-20)28-13-12-16(2)27-28/h3-14H,1-2H3,(H,23,25)(H,24,29)

InChI Key

PEFCRBCXAJANRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC(=N4)C

Origin of Product

United States

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